1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Description
1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15F2N3O2 and its molecular weight is 415.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various protein targets. For instance, quinazoline derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) .
Mode of Action
The compound might bind to its target protein and modulate its activity. This could lead to changes in the protein’s function and downstream signaling pathways .
Biochemical Pathways
The exact pathways affected would depend on the specific protein target of the compound. For EGFR inhibitors, they often affect pathways involved in cell growth and proliferation .
Pharmacokinetics
The ADME properties of the compound would depend on various factors including its chemical structure and the route of administration. Some related compounds have shown good metabolic stability and oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For instance, inhibition of EGFR often results in decreased cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
12-(2,4-difluorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3O2/c25-15-6-7-20(18(26)10-15)29-24-16-11-21-22(31-9-8-30-21)12-19(16)27-13-17(24)23(28-29)14-4-2-1-3-5-14/h1-7,10-13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNVGQFYFHEJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=C(C=C(C=C6)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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